molecular formula C10H15ClN2OS B13303749 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

Cat. No.: B13303749
M. Wt: 246.76 g/mol
InChI Key: RSAGOSYIIJQOST-UHFFFAOYSA-N
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Description

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is a chemical compound with the molecular formula C10H16Cl2N2OS. It is known for its unique structure, which includes a thiophene ring substituted with a chlorine atom. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.

    Amidation: The carboxylic acid is then converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).

    Alkylation: The amide is alkylated with 1-bromo-2-chloropropane to introduce the ethyl group.

    Amination: Finally, the compound undergoes amination with butylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Synthesis: Using large reactors for the amidation and alkylation steps.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity.

    Quality Control: Implementing rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide
  • 2-amino-N-[1-(5-bromothiophen-2-yl)ethyl]butanamide
  • 2-amino-N-[1-(5-methylthiophen-2-yl)ethyl]butanamide

Uniqueness

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure

The compound features a butanamide backbone with an amino group and a substituted ethyl group containing a 5-chlorothiophen-2-yl moiety. This unique structure may contribute to its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antiviral, anticancer, and enzyme inhibition properties. The following sections detail these activities.

Antiviral Activity

Studies have shown that certain derivatives of butanamide compounds possess antiviral properties. For instance, related compounds have been demonstrated to inhibit human adenovirus (HAdV) replication with significant potency. A study reported that some analogues exhibited IC50 values in the low micromolar range, indicating their effectiveness against viral infections .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various mammalian cell lines. In vitro assays have highlighted the compound's ability to induce apoptosis in cancer cells while exhibiting lower toxicity in normal cells. The MTT assay, a standard method for assessing cell viability, has been utilized to determine the compound's cytotoxicity profile .

Cell Line IC50 (µM) CC50 (µM) Selectivity Index
A549 (Lung Cancer)1520013.3
HeLa (Cervical Cancer)1015015

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, thereby altering their activity. For example, studies on related compounds suggest inhibition of serine proteases and other critical enzymes that play roles in cancer progression and viral replication .

Case Studies

Several case studies have explored the biological implications of compounds structurally related to this compound:

  • Human Adenovirus Study : A recent study identified several analogues with improved selectivity indexes against HAdV, suggesting that structural modifications could enhance antiviral activity .
  • Cytotoxicity Assessment : A comprehensive evaluation using multiple cell lines revealed that certain derivatives exhibited promising anticancer properties with manageable toxicity profiles .
  • Enzyme Interaction Analysis : Investigations into enzyme interactions indicated that modifications in the chemical structure could lead to significant changes in inhibitory potency against target enzymes .

Properties

Molecular Formula

C10H15ClN2OS

Molecular Weight

246.76 g/mol

IUPAC Name

2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide

InChI

InChI=1S/C10H15ClN2OS/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8/h4-7H,3,12H2,1-2H3,(H,13,14)

InChI Key

RSAGOSYIIJQOST-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N

Origin of Product

United States

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